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molecular formula C13H11N3O2 B5530603 N-(2-carbamoylphenyl)pyridine-3-carboxamide

N-(2-carbamoylphenyl)pyridine-3-carboxamide

Cat. No. B5530603
M. Wt: 241.24 g/mol
InChI Key: MNRRTBDEHJZEGE-UHFFFAOYSA-N
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Patent
US05436233

Procedure details

To a solution of anthranilamide (8.2 g, being on sale) and triethylamine (18.0 g)in 100 mL of tetrahydrofuran/methylene chloride (1:1), was added nicotinoyl chloride hydrochloride (10.8 g). The mixture was allowed to stir at room temperature, under nitrogen atmosphere, for six hours. The solution was then concentrated under reduced pressure. The concentrate was taken up in ethyl acetate and water and the mixture filtered. The solid material was triturated in ether and filtered to give the title compound (11.5 g) as a yellow powder having the following physical data.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methylene chloride
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].C(N(CC)CC)C.Cl.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=1>O1CCCC1.C(Cl)Cl>[N:22]1[CH:23]=[CH:24][CH:25]=[C:20]([C:19]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([NH2:10])=[O:9])=[O:26])[CH:21]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)N
Name
Quantity
18 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
nicotinoyl chloride hydrochloride
Quantity
10.8 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
tetrahydrofuran methylene chloride
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature, under nitrogen atmosphere, for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
water and the mixture filtered
CUSTOM
Type
CUSTOM
Details
The solid material was triturated in ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)NC1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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